4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole
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Overview
Description
4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole is a heterocyclic compound containing chlorine, methoxy, and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole typically involves the chlorination of 2-methoxy-1,3-thiazole derivatives. One common method includes the reaction of 2-methoxy-1,3-thiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less substituted thiazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Oxidized derivatives such as aldehydes or carboxylic acids.
- Reduced thiazole derivatives with fewer chlorine atoms.
Scientific Research Applications
4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its reactive chlorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of essential biological processes. The methoxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
4-Chloro-5-(chloromethyl)-2-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-5-(chloromethyl)-2-ethyl-1,3-thiazole: Contains an ethyl group instead of a methoxy group.
4-Chloro-5-(chloromethyl)-2-phenyl-1,3-thiazole: Features a phenyl group, providing different chemical properties.
Uniqueness: 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole is unique due to the presence of the methoxy group, which imparts distinct electronic and steric effects. This makes it a valuable intermediate in the synthesis of various derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
4-chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NOS/c1-9-5-8-4(7)3(2-6)10-5/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMBYIMDAAATIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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